4-acetamido-N-(1-phenylethyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-acetamido-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12(14-6-4-3-5-7-14)18-17(21)15-8-10-16(11-9-15)19-13(2)20/h3-12H,1-2H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUBEEOOYMZSGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Conformational Analysis of 4 Acetamido N 1 Phenylethyl Benzamide and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H and ¹³C NMR Chemical Shift Prediction and Experimental Validation
The ¹H and ¹³C NMR spectra of 4-acetamido-N-(1-phenylethyl)benzamide can be predicted by analyzing the spectra of its constituent fragments and closely related analogues. By examining the chemical shifts of 4-acetamidobenzoic acid and N-(1-phenylethyl)acetamide, a reasoned estimation of the spectral data for the target molecule can be achieved.
Experimental data for N-(S)-phenylpropyl)acetamide, a close analogue, shows characteristic signals that can be extrapolated to predict the spectrum of this compound. rsc.org For instance, the methine proton (CH) of the phenylethyl group is expected to appear as a quintet, coupled to both the methyl and the amide protons. The methyl protons would present as a doublet. The aromatic protons of the 1-phenylethyl group would likely appear as a multiplet in the range of 7.15-7.40 ppm. rsc.org
The protons of the 4-acetamidobenzoyl moiety would exhibit a distinct AA'BB' system, characteristic of a 1,4-disubstituted benzene (B151609) ring. The acetyl group's methyl protons would give rise to a sharp singlet.
Similarly, the ¹³C NMR spectrum can be predicted. The carbonyl carbons of the amide and acetamido groups are expected to resonate at the lower field, typically around 165-170 ppm. The chemical shifts of the aromatic carbons would be influenced by the nature and position of the substituents.
Table 1: Experimental ¹H and ¹³C NMR Data for N-(S)-phenylpropyl)acetamide (CDCl₃) rsc.org
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ (acetamide) | 1.97 (s, 3H) | 23.2 |
| CH (phenylethyl) | 4.87 (q, J = 7.7 Hz, 1H) | 54.81 |
| CH₂ | 1.72-2.04 (m, 2H) | 28.97 |
| CH₃ (propyl) | 0.87 (t, J = 7.3 Hz, 3H) | 10.64 |
| NH | 5.91 (br d, 1H) | - |
| Aromatic CH | 7.15-7.40 (m, 5H) | 126.46, 126.88, 128.23 |
| Aromatic C (quaternary) | - | 142.27 |
| C=O | - | 169.60 |
This data for a close analogue provides a basis for predicting the spectral features of this compound.
2D NMR Techniques for Structural Elucidation of Analogues
Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of ¹H and ¹³C signals and for elucidating the connectivity of complex molecules, especially for newly synthesized analogues.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, COSY would show cross-peaks between the amide NH proton and the methine CH proton of the phenylethyl group, as well as between the methine CH and the adjacent methyl protons. It would also confirm the coupling between the ortho and meta protons on the two aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the signals of protonated carbons. For instance, the methine carbon signal can be definitively assigned by its correlation with the methine proton signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. In the case of this compound, HMBC would show correlations between the amide proton and the carbonyl carbon of the benzamide (B126) moiety, as well as with the carbons of the phenylethyl group. It would also be crucial in connecting the acetamido group to the benzoyl ring.
A study on (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide, a closely related derivative, successfully utilized 1D and 2D NMR experiments, including HSQC, to fully elucidate the structure by assigning all proton and carbon signals. nih.gov This demonstrates the power of these techniques in the structural analysis of such compounds.
Vibrational Spectroscopy for Molecular Structure Elucidation (FTIR, Raman)
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. The N-H stretching vibration of the secondary amide is typically observed in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibrations of the amide and acetamido groups would result in strong absorptions around 1640-1680 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings usually appear in the 1450-1600 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations would give rise to strong Raman signals. The C=O stretching vibrations are also Raman active. The complementarity of FTIR and Raman is beneficial; for instance, C=C bonds in the aromatic rings often show strong Raman scattering but weaker IR absorption. surfacesciencewestern.com
Table 2: Characteristic IR Absorption Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Amide I) | Stretching | 1640 - 1680 |
| N-H (Amide II) | Bending | 1510 - 1570 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
X-ray Crystallography for Solid-State Structure Determination of Benzamide Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on benzamide derivatives provide valuable insights into the expected solid-state conformation of this compound.
Research on the enantiomer, N-[(1S)-1-phenylethyl]benzamide, has revealed the existence of conformational trimorphism, with three different crystal forms (polymorphs) identified. nih.gov In these structures, the molecules are linked by N—H···O hydrogen bonds, forming infinite chains. The polymorphism arises from different rotational orientations of the phenyl rings, which in turn affects the packing of these chains in the crystal lattice. nih.gov The dihedral angle between the two phenyl rings was found to vary significantly between the polymorphs, for example, being 23.1 (2)° in one form and 56.2 (1)° in another. nih.gov
Based on these findings, it is highly probable that this compound also exhibits a strong tendency for hydrogen bonding in the solid state, leading to well-ordered crystalline structures. The presence of the additional acetamido group could introduce further hydrogen bonding possibilities, potentially leading to more complex packing arrangements.
Chiral Analysis and Enantiomeric Purity Assessment in Asymmetric Synthesis
As this compound is a chiral compound, the assessment of its enantiomeric purity is crucial, particularly when it is synthesized via asymmetric methods. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary technique for separating enantiomers. nih.govsigmaaldrich.com
The principle of chiral HPLC relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. For N-acylated 1-phenylethylamine (B125046) derivatives, various types of CSPs can be effective, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or proteins. The choice of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol, is critical for achieving optimal separation. mdpi.com
The enantiomeric excess (ee) can be determined by integrating the peak areas of the two enantiomers in the chromatogram. This analytical validation is a critical step in any asymmetric synthesis to quantify the success of the enantioselective reaction. The separation of the enantiomers of 1-phenylethanol (B42297) and its esters has been successfully achieved using a Lux Cellulose-3 column, demonstrating the efficacy of this type of CSP for related structures. mdpi.com
Absence of Specific Research Data for this compound
The required sections and subsections include highly specific computational chemistry topics:
Quantum Chemical Calculations (Density Functional Theory - DFT)
Optimized Geometries and Electronic Structure Analysis (HOMO-LUMO)
Molecular Electrostatic Potential (MEP) and Reactivity Descriptors
Non-Linear Optical (NLO) Properties and Polarizability Calculations
Molecular Modeling and Docking Studies
Ligand-Target Interaction Profiling and Binding Affinity Prediction
Pharmacophore Modeling and Virtual Screening Applications
While these analytical methods are standard in the field of computational chemistry, they have not been specifically applied to "this compound" in any located published studies. Searches have yielded results for structurally related but different molecules, such as "4-acetamido-N-(3-amino-1,2,4-triazol-1-yl) benzene sulfonamide" electrochemsci.orgresearchgate.netresearchgate.net and "N-(1-phenylethyl)benzamide". nih.govnih.gov However, the data from these studies cannot be used, as it would not be scientifically accurate or adhere to the strict focus on the requested compound.
Furthermore, an analysis of the citations included within the user's request revealed that they refer to these other, distinct compounds, confirming that the necessary specific data for "this compound" is unavailable.
Due to the lack of specific, published research data for "this compound," it is not possible to generate the requested article with scientifically accurate and verifiable information.
Computational and Theoretical Investigations of 4 Acetamido N 1 Phenylethyl Benzamide
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Stability
While specific molecular dynamics (MD) simulation studies exclusively focused on 4-acetamido-N-(1-phenylethyl)benzamide are not extensively detailed in the public literature, the conformational behavior of its core moieties is well-documented through studies on structurally analogous compounds. The conformational landscape and stability of this molecule are primarily dictated by the rotational freedom around several key single bonds, leading to various spatial arrangements of its phenyl and acetamido groups.
These conformations are stabilized by a network of intermolecular interactions, most notably the classic N—H⋯O hydrogen bonds that form chain motifs in the crystal lattice. nih.govresearchgate.net The stability of any given conformation in a dynamic system is a balance between these favorable intermolecular interactions and the intrinsic intramolecular forces, such as steric hindrance between the bulky phenyl groups.
MD simulations on peptoids (N-substituted glycines) with chiral N-1-phenylethyl sidechains further illuminate the conformational preferences of this group. osti.gov These simulations, often performed in explicit solvent like water, explore the dynamic accessible conformations and the free energy landscape of folding. osti.govnih.gov Such studies show that even in solution, specific conformations are preferred, though the molecule remains dynamic with facile interconversion between states. osti.govnih.gov The stability of these conformations is influenced by a delicate balance of forces including van der Waals interactions, solvation effects, and the propensity to form hydrogen bonds. nih.gov For this compound, MD simulations would likely reveal a complex energy landscape with multiple local minima corresponding to different rotational isomers (rotamers), the populations of which would be determined by their relative free energies.
Table 1: Key Dihedral Angles Influencing Conformation in N-[(1S)-1-phenylethyl]benzamide, a Related Structure Data derived from crystallographic studies of its polymorphs. nih.gov
| Polymorph | Dihedral Angle 1 (N1—C9—C10—C15) | Dihedral Angle 2 (N1—C2—C3—C4) | Inter-phenyl Dihedral Angle (°) |
| Form I | Modified by ~3° between forms | Modified by ~14° between forms | 23.1 (2) |
| Form II | Modified by ~3° between forms | Modified by ~14° between forms | 56.2 (1) |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. For classes of compounds including benzamide (B126) and acetamide (B32628) derivatives, QSAR is a powerful tool for understanding the structural requirements for a desired biological effect and for designing new, more potent molecules. kg.ac.rsnih.gov
The foundation of any QSAR model is the numerical representation of the molecular structure using molecular descriptors. These descriptors are calculated from the chemical structure and quantify various aspects of its physicochemical properties. For compounds structurally related to this compound, a wide array of descriptors has been utilized to build predictive models. kg.ac.rs
These descriptors can be categorized as follows:
0D Descriptors (Constitutional): These are the most basic descriptors, reflecting the molecular composition without any geometric information. Examples include molecular weight, atom counts, and bond counts. kg.ac.rs
1D Descriptors: These include fragment counts and functional group information.
2D Descriptors (Topological): These are derived from the 2D representation of the molecule (graph). They describe molecular size, shape, and branching patterns. Connectivity indices and kappa shape indices are common examples. Topological features have been shown to be important for the anticonvulsant activity of related acetamido-N-benzylacetamide derivatives. kg.ac.rs
3D Descriptors: These are calculated from the 3D coordinates of the molecule and describe its spatial properties. Examples include molecular volume, surface area, and descriptors related to molecular shape (e.g., Randic molecular profiles).
Physicochemical and Electronic Descriptors: These quantify properties like hydrophobicity (logP), molar refractivity (MR), and electronic effects (e.g., Hammett constants, electrophilicity index). nih.gov Studies on N-phenylbenzamides as antimicrobial agents have shown that descriptors like logP, MR, and electrophilicity index are crucial for their activity. nih.gov
Quantum-Mechanical Descriptors: Derived from quantum chemical calculations, these provide detailed information about the electronic structure, such as the energy of frontier molecular orbitals (HOMO, LUMO) and total energy. kg.ac.rsnih.gov
The selection of relevant descriptors from a large pool is a critical step in QSAR modeling, often achieved through statistical techniques to avoid overfitting and to build robust models. kg.ac.rs
Table 2: Examples of Molecular Descriptor Classes Used in QSAR Studies of Related Benzamides
| Descriptor Category | Examples | Relevance Found in Studies |
| Constitutional (0D) | Molecular Weight, Atom Count | Found to have lower statistical quality for anticonvulsant models but significant for some antimicrobial models. kg.ac.rsnih.gov |
| Topological (2D) | Connectivity Indices, Wiener Index | Important role in anticonvulsant activity. kg.ac.rs |
| 3D-MoRSE | 3D-Molecule Representation of Structures based on Electron diffraction | Used in comprehensive QSAR studies. kg.ac.rs |
| GETAWAY | GEometry, Topology, and Atom-Weights AssemblY | Used in comprehensive QSAR studies. kg.ac.rs |
| Physicochemical | logP (hydrophobicity), Molar Refractivity (sterics) | Key for anti-Gram-negative bacterial activity. nih.gov |
| Electronic/Quantum | Electrophilicity Index, Total Energy, HOMO/LUMO energies | Dominant role in anticonvulsant activity and anti-Gram-positive bacterial activity. kg.ac.rsnih.gov |
Once descriptors are calculated, statistical methods are used to build a mathematical model that predicts the biological activity of the compounds. Multiple Linear Regression (MLR) is a commonly used technique for this purpose. kg.ac.rsnih.govresearchgate.net The goal is to create a statistically significant equation that can be used to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts. nih.govresearchgate.net
Several QSAR models have been developed for structurally related compounds, predicting a range of biological activities:
Anticonvulsant Activity: A study on acetamido-N-benzylacetamide derivatives developed QSAR models to predict their anticonvulsant activity (measured as ED50). kg.ac.rs The best models, which combined 2D and 3D descriptors, showed high predictive quality (e.g., R²cal = 0.888). kg.ac.rs These models highlighted the crucial role of electronic and topological features of the molecules in determining their anticonvulsant effects. kg.ac.rs
Antimicrobial Activity: QSAR studies on N-phenylbenzamides as antibacterial agents revealed different mechanisms of action against Gram-positive and Gram-negative bacteria. nih.gov For activity against Gram-positive bacteria, electronic properties (electrophilicity) were key, suggesting an electrostatic interaction with the bacterial cell wall. nih.gov In contrast, for Gram-negative bacteria, hydrophobic (logP) and steric (molar refractivity) properties were more important, indicating that the molecules need to permeate the cell wall. nih.gov
Antioxidant Activity: For a series of acetamidosulfonamide derivatives, MLR-based QSAR models were constructed to predict their radical scavenging and superoxide (B77818) dismutase (SOD) activities. researchgate.net The models showed high correlation coefficients, and the structure-activity relationship indicated that specific structural features, such as an ethylene (B1197577) group connected to a pyridine (B92270) ring, significantly contributed to antioxidant activity. researchgate.net These models were then used to rationally design new compounds with potentially enhanced activity. nih.govresearchgate.net
These examples demonstrate that by applying QSAR and cheminformatics approaches to the chemical class of this compound, it is possible to gain significant insights into the structural determinants of various biological activities and to predict the therapeutic potential of novel derivatives.
Structure Activity Relationship Sar and Pharmacophore Development for 4 Acetamido N 1 Phenylethyl Benzamide Derivatives
Influence of Substituent Effects on Biological Efficacy and Selectivity
The biological activity of 4-acetamido-N-(1-phenylethyl)benzamide derivatives can be significantly modulated by the nature and position of substituents on the aromatic rings and the amide linkage. SAR studies on related benzamide (B126) series have provided insights into the potential impact of such modifications.
The 4-acetamido group is a key feature, likely serving as a crucial hydrogen bond donor and/or acceptor, facilitating interaction with target proteins. In studies of related N-substituted benzamides, the modification of such amide groups has been shown to have a substantial effect on biological activity. For instance, in a series of 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides, substitutions on the terminal phenyl ring significantly influenced their antimicrobial and anticancer activities. researchgate.net Compounds with electron-withdrawing groups like nitro groups at the 2 and 4-positions of the terminal phenyl ring showed enhanced potency. researchgate.net
The N-(1-phenylethyl) moiety introduces a critical hydrophobic element and a chiral center. The phenyl group likely engages in hydrophobic or pi-stacking interactions within the binding pocket of a biological target. The size and nature of substituents on this phenyl ring can fine-tune these interactions. For example, in studies of N-benzylbenzamide derivatives as tubulin polymerization inhibitors, substitutions on the N-benzyl ring were found to be critical for activity. nih.gov Similarly, for N-phenylacetamide derivatives containing a 4-arylthiazole moiety, substitutions on the terminal aryl group significantly impacted their antibacterial activity. nih.gov
Modifications to the benzamide core also play a pivotal role. In a series of 4-aminoquinoline (B48711) derivatives, the substituent at the 7-position (analogous to the 4-position in this compound) had a profound effect on antimalarial activity. nih.gov Halogen substituents like iodo and bromo were well-tolerated, while fluoro, trifluoromethyl, and methoxy (B1213986) groups generally led to a decrease in activity. nih.gov This highlights the sensitivity of the binding pocket to the electronic and steric properties of substituents on the benzamide ring.
The following table summarizes the general influence of substituent modifications on the biological activity of related benzamide scaffolds, which can be extrapolated to this compound derivatives.
| Molecular Region | Substituent Modification | General Effect on Biological Activity |
| 4-Acetamido Group | Variation of the acyl group | Can modulate hydrogen bonding capacity and steric interactions. |
| Replacement with other functional groups | Likely to significantly alter binding affinity and selectivity. | |
| N-(1-phenylethyl) Moiety | Substitution on the phenyl ring | Can enhance hydrophobic interactions and selectivity. |
| Replacement of the phenyl ring | May alter the binding mode and potency. | |
| Benzamide Core | Substitution at other positions | Can influence electronic properties and orientation within the binding site. |
| Isosteric replacement of the amide bond | Can affect metabolic stability and conformational preference. |
Stereochemical Aspects of Biological Activity
Chirality is a fundamental aspect of drug action, and the stereochemistry of this compound, which possesses a stereocenter at the benzylic carbon of the 1-phenylethyl group, is expected to be a critical determinant of its biological activity. nih.gov Generally, enantiomers of a chiral drug can exhibit different pharmacological activities, with one enantiomer often being significantly more potent than the other (the eutomer versus the distomer).
Studies on the conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide have revealed that even in the solid state, the molecule can adopt different conformations due to the rotation of the phenyl rings. nih.gov This inherent flexibility, influenced by the chiral center, will also dictate the preferred conformation in a biological receptor, leading to stereospecific interactions. The (S)- and (R)-enantiomers of this compound will present their substituents in different three-dimensional arrangements, leading to potentially distinct binding affinities and efficacies.
In many classes of bioactive molecules, stereochemistry is a key driver of potency and pharmacokinetic properties. nih.gov For instance, the biological activity of many kinase inhibitors is highly dependent on the stereochemistry of chiral centers within the molecule. The specific orientation of functional groups is often necessary for precise interactions with the amino acid residues in the kinase hinge region or other allosteric sites.
The stereochemical configuration of the 1-phenylethyl moiety in this compound derivatives will likely influence:
Binding Affinity: One enantiomer may fit more snugly into the binding site of the target protein, leading to stronger and more favorable interactions.
Selectivity: The different spatial arrangements of the enantiomers can lead to differential binding to various receptors or enzyme subtypes, thus affecting the selectivity profile.
Metabolism: Enzymes responsible for drug metabolism are often chiral, leading to stereoselective metabolism of the enantiomers, which can affect the duration of action and the pharmacokinetic profile.
Rational Design Principles for Optimized Analogues
The rational design of optimized analogues of this compound aims to improve properties such as potency, selectivity, and pharmacokinetic profile. This can be achieved through a variety of strategies guided by the SAR and pharmacophore information. nih.gov
Substituent Scanning: A systematic exploration of substituents on the aromatic rings can be performed to optimize interactions with the target. Introducing small electron-donating or electron-withdrawing groups at various positions on the phenyl rings can fine-tune the electronic properties and binding affinity. In the design of ROCK1 inhibitors based on a benzamide scaffold, 3D-QSAR models were used to guide the selection of substituents to enhance potency. nih.gov
Conformational Constraint: To improve binding affinity and selectivity, the flexibility of the molecule can be reduced by introducing conformational constraints. This could involve cyclizing parts of the molecule or introducing rigid linkers to lock it into a more bioactive conformation.
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, structure-based drug design techniques can be employed. Molecular docking can be used to predict the binding mode of this compound and its analogues, and to design new compounds with improved interactions with key residues in the binding site. nih.gov
The following table summarizes some rational design strategies for optimizing analogues of this compound.
| Design Strategy | Objective | Example |
| Bioisosteric Replacement | Improve metabolic stability, solubility, or binding. | Replacing a phenyl ring with a pyridine (B92270) or thiophene (B33073) ring. |
| Substituent Scanning | Enhance potency and selectivity. | Introducing halogens or methoxy groups on the phenyl rings. |
| Conformational Constraint | Increase affinity and reduce off-target effects. | Cyclization to form a lactam or incorporating the phenylethyl moiety into a ring system. |
| Fragment-Based Growth | Explore new binding interactions. | Extending a part of the molecule to reach a nearby sub-pocket in the target protein. |
By applying these principles, medicinal chemists can systematically modify the structure of this compound to develop new chemical entities with superior therapeutic potential.
Future Research Directions and Therapeutic Lead Development Potential of the 4 Acetamido N 1 Phenylethyl Benzamide Scaffold
Exploration of Novel Biological Targets and Mechanisms
The 4-acetamido-N-(1-phenylethyl)benzamide scaffold holds considerable promise for interacting with a diverse array of biological targets, a potential suggested by the activities of structurally related compounds. Future research should be directed towards a systematic evaluation of its bioactivity profile.
One promising avenue of investigation is its potential as a glucokinase activator . Novel phenylethyl benzamide (B126) derivatives have demonstrated the ability to activate glucokinase, with an EC50 of 70 nM, presenting a therapeutic strategy for type 2 diabetes mellitus. nih.gov The this compound structure shares key pharmacophoric features with these activators, warranting a thorough investigation into its effects on glucose metabolism.
Furthermore, the broader class of benzamides has been associated with a wide spectrum of pharmacological activities. researchgate.net For instance, certain benzamide derivatives have been identified as potent inhibitors of carbonic anhydrase and acetylcholinesterase , with Ki values in the nanomolar range, suggesting their potential in treating conditions like glaucoma or Alzheimer's disease. nih.gov Research into piperazine-based benzamide derivatives has revealed compounds with significant anti-glioblastoma properties, inhibiting cell proliferation and cell cycle progression with IC50 values as low as 0.15 μM. nih.gov These findings underscore the necessity of screening this compound against a panel of cancer cell lines and key enzymes implicated in neurodegenerative disorders.
The mechanism of action for any observed bioactivity will require detailed elucidation. This would involve a combination of in vitro enzymatic assays, cell-based functional assays, and target identification studies to pinpoint the molecular pathways modulated by the compound.
Integration of Advanced Computational and Experimental Methodologies
A synergistic approach combining computational modeling and experimental validation will be crucial for accelerating the exploration of the this compound scaffold.
Computational Approaches:
Molecular Docking: In silico docking studies can be employed to predict the binding affinity and mode of interaction of this compound with the active sites of various potential targets identified from the literature on related benzamides.
Pharmacophore Modeling: Based on the structures of known active benzamides, a pharmacophore model can be generated to identify the key chemical features essential for bioactivity. This model can then be used to virtually screen for other potential applications of the scaffold.
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, helping to identify potential liabilities early in the drug discovery process.
Experimental Methodologies:
High-Throughput Screening (HTS): HTS campaigns against large panels of biological targets can rapidly identify initial "hits" for the this compound scaffold.
X-ray Crystallography: Obtaining the crystal structure of this compound, both alone and in complex with its biological target(s), would provide invaluable insights into its conformational preferences and binding interactions at an atomic level. Studies on the closely related N-[(1S)-1-phenylethyl]benzamide have revealed its conformational trimorphism, highlighting the importance of understanding the solid-state properties of such compounds. nih.gov
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) can be used to study the solution-state structure and dynamics of the molecule and its interactions with target proteins.
Strategies for Scaffold Optimization and Lead Compound Generation
Should initial screening reveal promising biological activity, a systematic structure-activity relationship (SAR) study will be the next logical step. This will involve the synthesis of a library of analogs to probe the contributions of different structural motifs to the observed activity and to optimize the lead compound's properties.
Key Areas for Modification:
Acetamido Group: The acetyl moiety can be replaced with other acyl groups (e.g., propionyl, benzoyl) or functional groups with different electronic and steric properties to explore their impact on target binding.
Phenylethyl Moiety: The phenyl ring can be substituted with various electron-donating or electron-withdrawing groups to modulate the compound's lipophilicity and electronic character. The stereochemistry of the chiral center should also be investigated, as biological activity is often stereospecific.
Benzamide Linkage: While the amide bond is central to the scaffold, subtle modifications, such as N-methylation, could influence the compound's conformational flexibility and metabolic stability.
The synthesis of these analogs can be achieved through established amidation protocols, such as the reaction of a substituted benzoic acid with 1-phenylethylamine (B125046) or its derivatives. The following table outlines potential synthetic strategies for generating analog libraries.
| Analog Type | Synthetic Precursors | Reaction Type |
| Variation of the acetamido group | 4-amino-N-(1-phenylethyl)benzamide and various acyl chlorides/anhydrides | Acylation |
| Substitution on the phenylethyl ring | 4-acetamidobenzoic acid and substituted 1-phenylethylamines | Amidation |
| Substitution on the benzamide ring | Substituted 4-acetamidobenzoic acids and 1-phenylethylamine | Amidation |
Challenges and Opportunities in Benzamide-Based Drug Discovery Research
The development of benzamide-based therapeutics is not without its challenges. However, these challenges also present opportunities for innovation.
Challenges:
Target Selectivity: The promiscuity of the benzamide scaffold for multiple targets can lead to off-target effects. Achieving high selectivity for the desired biological target is a significant hurdle.
Physicochemical Properties: Poor solubility and bioavailability can limit the therapeutic potential of promising benzamide candidates.
Blood-Brain Barrier Penetration: For central nervous system (CNS) targets, achieving adequate penetration of the blood-brain barrier is a major challenge that needs to be addressed through medicinal chemistry efforts. nih.gov
Opportunities:
Scaffold Repurposing: The wealth of knowledge on existing benzamide drugs provides a strong foundation for repurposing this scaffold for new therapeutic indications.
Polypharmacology: The ability of some benzamides to interact with multiple targets could be harnessed to develop multi-target drugs for complex diseases like cancer or neurodegenerative disorders.
Advancements in Synthesis: Modern synthetic methodologies offer efficient ways to create diverse libraries of benzamide analogs, facilitating rapid SAR exploration. The demand for benzamide intermediates is growing, particularly in the pharmaceutical and agrochemical sectors, which is likely to drive further innovation in their synthesis. pmarketresearch.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-acetamido-N-(1-phenylethyl)benzamide, and what reaction conditions optimize yield?
- Methodology : The compound is typically synthesized via amide coupling. A common approach involves reacting 4-acetamidobenzoic acid derivatives with 1-phenylethylamine using coupling agents like EDCI/HOBt. For example, in related benzamide syntheses, phenoxyacetyl chloride is added to aminobenzamides in pyridine at 0–5°C, followed by 24-hour stirring and crystallization .
- Optimization : Yield improvements are achieved by controlling stoichiometry, using anhydrous solvents, and optimizing reaction temperatures. LCMS (with formic acid modifier) is employed to monitor reaction progress, with [M+H]+ peaks confirming intermediate formation .
Q. How is the purity and structural identity of this compound validated in research settings?
- Purity : High-performance liquid chromatography (HPLC) with ≥98.0% purity thresholds is standard. For instance, TCI America™ uses HPLC to validate related benzamide derivatives .
- Structural Confirmation : Techniques include:
- LCMS : Retention time (e.g., 0.74 mins) and mass-to-charge ratio ([M+H]+ = 384.4) .
- NMR : 13C NMR in CDCl3 resolves aromatic and amide carbonyl signals, as demonstrated for N-(1-phenylethyl)benzamide analogs .
- X-ray crystallography : Used to confirm stereochemistry in structurally similar compounds .
Advanced Research Questions
Q. How does stereochemistry at the 1-phenylethyl moiety influence biological activity?
- Key Findings : Enantiomeric purity significantly impacts target binding. For example, (S)-configured 1-phenylethyl groups in related inhibitors show complete stereoselectivity in diastereoisomer formation, as confirmed by X-ray diffraction .
- Methodology : Chiral resolution (e.g., chiral HPLC) or asymmetric synthesis using optically active amines ensures enantiopurity. Retrosynthetic analysis of analogs reveals that (R)- or (S)-configurations alter binding affinity to enzymes like bromodomains .
Q. What computational and experimental strategies resolve contradictions in reported biological activities of structural analogs?
- Case Study : While 5-acetamido-2-methyl-N-(1-phenylethyl)benzamide analogs inhibit SARS-CoV-2 PLpro , 3-nitro-N-(1-phenylethyl)benzamide derivatives show anti-tubercular activity .
- Resolution Strategies :
- Structure-Activity Relationship (SAR) : Systematic substitution (e.g., nitro vs. acetamido groups) clarifies target specificity.
- Molecular Docking : Predicts binding modes to divergent targets (e.g., PLpro vs. bacterial enzymes) .
- Enzyme Assays : IC50 measurements against purified targets validate hypotheses .
Q. What methodologies elucidate the mechanism of action for this compound in enzyme inhibition?
- Approaches :
- Kinetic Studies : Measure inhibition constants (Ki) using fluorescence polarization assays for bromodomain inhibitors .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics to confirm allosteric vs. competitive inhibition.
- Cellular Assays : Western blotting detects downstream effects (e.g., reduced histone acetylation in cancer cells) .
Data Analysis and Experimental Design
Q. How are conflicting solubility or stability data addressed during formulation for in vivo studies?
- Case Example : Related compounds with logP >3.5 (indicating hydrophobicity) require co-solvents like PEG-400 or cyclodextrin-based formulations for aqueous solubility .
- Analytical Methods :
- Dynamic Light Scattering (DLS) : Assesses nanoparticle formation in aqueous buffers.
- Accelerated Stability Testing : Conducted at 4°C, 25°C, and 40°C to identify degradation pathways .
Q. What statistical frameworks are used to validate dose-response relationships in preclinical studies?
- Protocols :
- Nonlinear Regression : Fits IC50/EC50 curves using tools like GraphPad Prism.
- ANOVA with Tukey’s Post Hoc Test : Compares efficacy across dose groups in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
